Pak4-IN-2
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Overview
Description
Pak4-IN-2 is a small molecule inhibitor specifically targeting p21-activated kinase 4 (PAK4). PAK4 is a member of the PAK family of serine/threonine kinases, which play crucial roles in various cellular processes, including cell morphology, motility, survival, and proliferation. Overexpression and dysregulation of PAK4 have been implicated in several types of cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Pak4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against PAK4.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Pak4-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents, enhancing the compound’s activity and selectivity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Pak4-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Pak4-IN-2 exerts its effects by specifically inhibiting the kinase activity of PAK4. The inhibition of PAK4 leads to the disruption of downstream signaling pathways involved in cell survival, proliferation, and migration. Key molecular targets and pathways affected by this compound include the MEK-extracellular signal-regulated kinase pathway and the PI3K-AKT pathway .
Comparison with Similar Compounds
Pak4-IN-2 is compared with other PAK4 inhibitors, such as KPT-9274 and 2,4-diaminoquinazoline derivatives. While all these compounds target PAK4, this compound is unique due to its specific binding mode and higher selectivity for PAK4. Similar compounds include:
KPT-9274: An allosteric inhibitor of PAK4 that has shown significant efficacy in preclinical studies.
2,4-Diaminoquinazoline Derivatives: These compounds also inhibit PAK4 but differ in their chemical structure and binding interactions.
This compound stands out due to its potent inhibitory activity and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C18H21ClN6 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-N-(4-aminocyclohexyl)-2-N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H21ClN6/c19-11-2-1-3-14(10-11)23-18-24-16-15(8-9-21-16)17(25-18)22-13-6-4-12(20)5-7-13/h1-3,8-10,12-13H,4-7,20H2,(H3,21,22,23,24,25) |
InChI Key |
CJLQQZSGCYBOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NC(=NC3=C2C=CN3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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